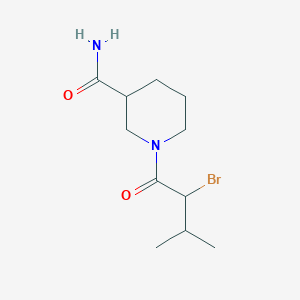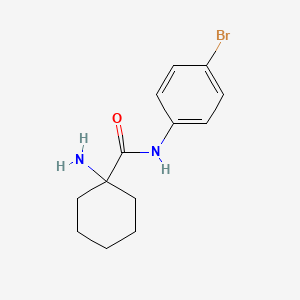
1-(2-Bromo-3-methylbutanoyl)piperidine-3-carboxamide
Vue d'ensemble
Description
1-(2-Bromo-3-methylbutanoyl)piperidine-3-carboxamide (1-BMP-3-C) is an organic compound that belongs to the class of piperidine-3-carboxamide derivatives. It is a brominated organic compound containing a piperidine ring and a carboxamide group. It has been widely studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Applications De Recherche Scientifique
Captodative Formyl- and Acyl(amino)alkenes
- Application : The study discusses the reaction of piperidine with 3-bromo-3-buten-2-one, leading to the formation of compounds like 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one. This showcases the potential of such reactions in creating novel compounds with possible applications in synthetic chemistry (Rulev et al., 2003).
Synthesis and Biological Activity of Piperidine Derivatives
- Application : This research focuses on the synthesis of a compound closely related to the one , demonstrating its potential biological activity, particularly in fungicidal and antiviral applications against tobacco mosaic virus (Li et al., 2015).
Discovery of Piperidine-4-carboxamide Inhibitors
- Application : The paper details the identification of piperidine-4-carboxamide inhibitors for soluble epoxide hydrolase. This illustrates the use of such compounds in therapeutic development, particularly for diseases where soluble epoxide hydrolase is a target (Thalji et al., 2013).
Palladium-catalyzed Aminocarbonylation
- Application : Research demonstrates the use of piperidine derivatives in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in organic synthesis, creating a range of amide compounds (Takács et al., 2012).
Synthesis of Piperidinecarboxylates
- Application : The study describes the synthesis of piperidinecarboxylates and their potential vasodilation properties, indicating their applicability in cardiovascular research (Girgis et al., 2008).
Propriétés
IUPAC Name |
1-(2-bromo-3-methylbutanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O2/c1-7(2)9(12)11(16)14-5-3-4-8(6-14)10(13)15/h7-9H,3-6H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHXCPEWDYYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)




amine](/img/structure/B3199679.png)


![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)

![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)
